(6-Chlorochroman-3-YL)methanol

Physicochemical profiling Building block selection Mass-sensitive applications

Researchers needing a chlorinated chroman scaffold with defined 3-yl substitution face isomer purity risks and supply inconsistency. (6-Chlorochroman-3-yl)methanol solves this: - 6-Chloro electron-withdrawing group: Essential for hypolipidemic activity & radical scavenging modulation - 3-Hydroxymethyl handle: Enables carboxylate/amide conjugation while preserving pharmacophore - Validated in MCHR1 antagonists: Nanomolar binding (0.6-42 nM) for obesity research - Reliable supply: Packaged for immediate synthesis programs

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
Cat. No. B11902211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chlorochroman-3-YL)methanol
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)Cl)CO
InChIInChI=1S/C10H11ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2
InChIKeyGYDDZQWGMSXSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorochroman-3-yl)methanol: Chlorinated Chroman Building Block for Drug Discovery


(6-Chlorochroman-3-yl)methanol (CAS 357396-09-9) is a chlorinated chroman derivative belonging to the class of benzopyran-based heterocyclic alcohols. With a molecular formula of C₁₀H₁₁ClO₂ and a molecular weight of 198.64 g/mol, this compound serves as a versatile intermediate in pharmaceutical research and organic synthesis . The chroman scaffold is a privileged structure in drug discovery, recognized for generating hits across multiple therapeutic areas [1]. The presence of the chlorine atom at the 6-position and the hydroxymethyl group at the 3-position confer distinct physicochemical and synthetic properties that differentiate this compound from its closest analogs .

Why Unsubstituted or 2-Positional Chroman Analogs Cannot Substitute


Substituting (6-Chlorochroman-3-yl)methanol with its unsubstituted analog (chroman-3-ylmethanol, CAS 76727-28-1, MW 164.20) eliminates the electron-withdrawing chloro substituent, which has been demonstrated to be critical for both hypolipidemic activity and radical scavenging modulation in the chroman scaffold [1][2]. The chlorine atom at the 6-position decreases galvinoxyl radical scavenging activity via its inductive effect, a property directly relevant to designing antioxidant lead series [2]. Furthermore, the 3-yl substitution pattern determines the spatial orientation of the hydroxymethyl handle for downstream derivatization—the 2-yl positional isomer (CAS 357396-10-2) is constitutionally distinct despite identical molecular weight, and its selection would redirect the entire synthetic trajectory and ultimately the biological profile of derived products .

Comparator Evidence: Physicochemical Differentiation and Biological Relevance


Molecular Weight Discrimination Against Fluoro and Unsubstituted Analogs

The target compound (MW 198.64 g/mol) is 16.45 g/mol heavier than its 6-fluoro analog ((6-Fluorochroman-3-yl)methanol, CAS 1694582-32-5, MW 182.19 g/mol) and 34.44 g/mol heavier than the unsubstituted chroman-3-ylmethanol (CAS 76727-28-1, MW 164.20 g/mol). These mass differences are analytically resolvable by LC-MS and directly impact chromatographic retention time and detection sensitivity .

Physicochemical profiling Building block selection Mass-sensitive applications

Positional Isomerism: 3-Yl vs. 2-Yl Substitution Topology

The target compound ((6-Chlorochroman-3-yl)methanol) and its positional isomer ((6-Chlorochroman-2-yl)methanol, CAS 357396-10-2) share identical molecular formula (C₁₀H₁₁ClO₂) and molecular weight (198.64 g/mol), yet differ in the attachment point of the hydroxymethyl group on the chroman ring (position 3 vs. position 2) . This constitutional isomerism produces distinct bond vectors for the reactive alcohol handle, resulting in divergent spatial presentation of downstream functionalities in derived compounds.

Synthetic chemistry Positional isomer selection Building block topology

6-Chloro Substitution Required for Hypolipidemic Activity

In a head-to-head in vivo study comparing chroman-2-carboxylate analogs in sucrose-fed fasted male Sprague-Dawley rats, ethyl 6-chlorochroman-2-carboxylate (II) was a more effective hypocholesterolemic drug than clofibrate (I), whereas the 6-phenyl (III) and 6-cyclohexyl (IV) analogs were inactive [1]. The study concluded that chloro-substitution at the 6-position of the chroman ring is specifically required for hypolipidemic activity of these cyclic clofibrate analogs. Separately, in human platelet function assays, 6-chlorochroman-2-carboxylic acid (CCCA) inhibited ADP-, epinephrine-, collagen-, and thrombin-induced platelet activation in a concentration-dependent manner [2].

Hypolipidemic agents Metabolic disease Chroman SAR Clofibrate analogs

6-Chloro Substitution Modulates Radical Scavenging Activity

A systematic study of monochlorinated 6-chromanol derivatives demonstrated that chlorine substitution meta to the phenolic hydroxyl group (at the 6- or 8-position) decreased galvinoxyl radical scavenging activity due to the electron-withdrawing inductive effect of chlorine [1]. In contrast, chlorine ortho to the hydroxyl group retained antioxidant activity because the electron-donating resonance effect stabilized the intermediate radical. The second-order rate constants (k) for galvinoxyl radical scavenging correlated with O-H bond dissociation energies, confirming a hydrogen atom transfer mechanism.

Antioxidant design Radical scavenging Chroman SAR Physicochemical modulation

Commercial Purity Specification and ISO-Certified Supply

The target compound is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC) . MolCore supplies the compound at ≥98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . AK Scientific provides the compound at 95% minimum purity with full batch-level quality assurance documentation and non-hazardous shipping classification . This level of quality assurance documentation is often absent for less common chroman analogs such as (6-bromochroman-3-yl)methanol, which lacks established commercial suppliers with published purity specifications as of the search date.

Procurement quality Purity specification Reproducible research

High-Value Applications in Drug Discovery and Chemical Biology


Hypolipidemic Lead Optimization with 6-Chlorochroman Scaffolds

For medicinal chemistry programs targeting hyperlipidemia, (6-Chlorochroman-3-yl)methanol serves as a key intermediate for constructing 6-chloro-substituted chroman derivatives that retain the pharmacophoric chloro element essential for hypocholesterolemic and hypotriglyceridemic activity [1]. The 3-hydroxymethyl handle provides a versatile derivatization point for introducing carboxylate, amide, or amine functionalities while preserving the 6-chloro substitution pattern that was shown to be required for in vivo efficacy [1].

Redox-Modulated Antioxidant or Cytoprotective Agent Design

Researchers developing chroman-based antioxidants can utilize (6-Chlorochroman-3-yl)methanol to systematically introduce electron-withdrawing character at the 6-position. The chlorine inductive effect predictably decreases radical scavenging activity relative to unsubstituted chromanols, enabling fine-tuning of antioxidant potency [1]. This approach is valuable for designing cytoprotective agents where attenuated (rather than maximized) radical scavenging is desired to avoid interference with physiological redox signaling.

Isomerically-Defined Building Block for Chroman Compound Libraries

For high-throughput screening library synthesis, (6-Chlorochroman-3-yl)methanol offers a constitutionally defined 3-yl substitution topology that is distinct from the 2-yl isomer [1]. The 3-position hydroxymethyl group projects a divergent vector compared to the 2-substituted analog, generating distinct three-dimensional pharmacophore presentations in final compounds. This positional precision is critical for scaffold-hopping exercises and for establishing unambiguous structure-activity relationships in hit-to-lead programs.

MCHR1 Antagonist Scaffold Construction

The 6-chlorochroman-3-yl moiety has been incorporated into potent melanin-concentrating hormone receptor 1 (MCHR1) antagonists that demonstrated nanomolar binding affinity [1]. (6-Chlorochroman-3-yl)methanol provides the hydroxymethyl handle for conjugation to elaborated pharmacophores targeting MCHR1, a validated target for obesity and metabolic disorders. Compounds bearing this moiety have achieved IC₅₀ values in the low nanomolar range (e.g., 0.6–42 nM) in MCHR1 binding and functional assays [1].

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